Product packaging for O-Ethyl-2-nitro-L-tyrosine(Cat. No.:CAS No. 183583-02-0)

O-Ethyl-2-nitro-L-tyrosine

Cat. No.: B14274142
CAS No.: 183583-02-0
M. Wt: 254.24 g/mol
InChI Key: RPECJUHNPSEFBD-VIFPVBQESA-N
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Description

Significance of L-Tyrosine as a Scaffold for Chemical Modification in Biological Systems

L-tyrosine, or 4-hydroxyphenylalanine, is one of the twenty standard amino acids used by cells to synthesize proteins. wikipedia.org Its significance as a scaffold for chemical modification stems from the presence of a reactive phenol (B47542) group on its side chain. wikipedia.orgacademie-sciences.fr This phenolic hydroxyl group, along with the amino and carboxylic acid groups of the amino acid backbone, provides multiple sites for chemical derivatization. academie-sciences.fr The aromatic ring of tyrosine can also undergo electrophilic substitution reactions, further expanding the possibilities for modification. numberanalytics.com This versatility allows for the introduction of a wide range of functional groups, making tyrosine a popular target for creating novel amino acid derivatives for various applications in biotechnology and medicine. jst.go.jpfrontiersin.org

Overview of Functionalized L-Tyrosine Derivatives in Modern Chemical Biology

The ability to modify L-tyrosine has led to the creation of a diverse library of derivatives used in modern chemical biology. sioc-journal.cn These functionalized tyrosines can be incorporated into peptides and proteins to serve as probes for studying protein structure and function, to create novel biomaterials, or to develop new therapeutic agents. jst.go.jpresearchgate.net Methods for tyrosine modification are varied and include reactions targeting the phenolic hydroxyl group, the aromatic ring, and the amino and carboxyl termini. rsc.org

O-alkylation, the addition of an alkyl group to the oxygen atom of the phenolic hydroxyl group, is a key modification strategy for tyrosine. google.com This process can alter the polarity and steric properties of the amino acid side chain. O-alkylation can be used to introduce a variety of functionalities, including fluorescent tags, cross-linking agents, or groups that can participate in bioorthogonal reactions. For instance, the synthesis of O-alkyltyrosine compounds is useful for creating monomers for polypeptide preparation. google.com The synthesis of O-(2-fluoroethyl)-L-tyrosine, an important tracer for positron emission tomography (PET), highlights the biomedical importance of O-alkylation. researchgate.net

Aromatic nitration involves the introduction of a nitro group (–NO2) onto the aromatic ring of an amino acid. wikipedia.org In the case of tyrosine, nitration typically occurs at the 3-position of the phenyl ring. nih.gov This modification can significantly alter the electronic properties of the aromatic ring, making it more electron-deficient. libretexts.org The nitro group can act as a directing group in further substitution reactions and can also be reduced to an amino group, providing a handle for further functionalization. libretexts.org The formation of 3-nitro-L-tyrosine is also studied as a marker for oxidative and nitrosative stress in biological systems. nih.gov

Rationale for Investigating O-Ethyl-2-nitro-L-tyrosine: Integrating O-Etherification and Aromatic Electrophilic Substitution

The compound this compound is a synthetically designed molecule that combines two distinct chemical modifications of L-tyrosine: O-alkylation (specifically, O-ethylation) and aromatic nitration. The rationale for investigating such a compound lies in the potential to create a unique building block for peptide and protein engineering.

The O-ethyl group provides a stable, non-natural modification that can influence the local environment within a protein. The nitro group, positioned at the 2-position of the aromatic ring, introduces a strong electron-withdrawing group that can modulate the pKa of the phenolic proton (if it were present) and participate in specific electronic interactions. The combination of these two modifications on a single tyrosine scaffold results in an unnatural amino acid with distinct steric and electronic properties compared to its parent amino acid or singly modified derivatives. The synthesis and study of such compounds are crucial for expanding the repertoire of tools available for chemical biologists to dissect and engineer biological processes.

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O5 B14274142 O-Ethyl-2-nitro-L-tyrosine CAS No. 183583-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183583-02-0

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

(2S)-2-amino-3-(4-ethoxy-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C11H14N2O5/c1-2-18-8-4-3-7(5-9(12)11(14)15)10(6-8)13(16)17/h3-4,6,9H,2,5,12H2,1H3,(H,14,15)/t9-/m0/s1

InChI Key

RPECJUHNPSEFBD-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

O Ethyl 2 Nitro L Tyrosine As a Building Block in Advanced Peptide and Protein Engineering

Strategies for Site-Specific Incorporation into Synthetic Peptides

The precise insertion of O-Ethyl-2-nitro-L-tyrosine into a peptide sequence is primarily achieved through chemical synthesis methods, most notably Solid-Phase Peptide Synthesis (SPPS).

This compound, typically in its Fmoc-protected form (Fmoc-L-Tyr(Et)-OH), is compatible with standard SPPS protocols. peptide.com This compatibility allows for its efficient incorporation into growing peptide chains on a solid support. peptide.com The process involves the iterative addition of amino acids to build the desired peptide sequence. The use of an ethoxy substituent can enhance the solubility and stability of the amino acid derivative, which is favorable in medicinal chemistry and biochemistry research. peptide.com The majority of synthetic peptides are now prepared by Fmoc SPPS. nih.gov

In SPPS, the choice of protecting groups for the amine and carboxyl functionalities is critical to prevent unwanted side reactions. americanpeptidesociety.orgbeilstein-journals.org The two most prevalent strategies are based on the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for the α-amino group. americanpeptidesociety.orgbeilstein-journals.org

Fmoc Strategy: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgbeilstein-journals.org This approach is widely used due to its mild deprotection conditions, which helps in minimizing side reactions. nih.govamericanpeptidesociety.org The side chains of trifunctional amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group, creating an orthogonal protection scheme. beilstein-journals.orgiris-biotech.de This orthogonality is a key advantage, as it allows for selective deprotection without affecting other parts of the peptide. beilstein-journals.org

Boc Strategy: The Boc group is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgbeilstein-journals.org Side-chain protecting groups in this strategy are typically benzyl-based and are cleaved with even stronger acids like hydrogen fluoride (B91410) (HF). beilstein-journals.org While historically significant, the harsher conditions of the Boc strategy have led to the broader adoption of the Fmoc approach for many applications. americanpeptidesociety.org

For the incorporation of this compound, the Fmoc-protected version, Fmoc-L-Tyr(Et)-OH, is a common commercially available building block. peptide.com The ethyl group on the phenolic hydroxyl of the tyrosine side chain serves as a permanent protecting group throughout the synthesis and is stable to the conditions used for both Fmoc and Boc removal.

Strategy α-Amino Protecting Group Deprotection Condition Side-Chain Protection Final Cleavage Key Features
Fmoc FluorenylmethyloxycarbonylBase (e.g., Piperidine) americanpeptidesociety.orgbeilstein-journals.orgAcid-labile (e.g., tBu) beilstein-journals.orgiris-biotech.deStrong Acid (e.g., TFA) iris-biotech.deMild conditions, orthogonal protection nih.govbeilstein-journals.org
Boc tert-ButyloxycarbonylAcid (e.g., TFA) americanpeptidesociety.orgbeilstein-journals.orgStrong acid-labile (e.g., Benzyl) beilstein-journals.orgStrong Acid (e.g., HF) beilstein-journals.orgHarsher conditions, suitable for specific sequences americanpeptidesociety.org

High coupling efficiency is crucial for the successful synthesis of long peptides. The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amine of the growing peptide chain is facilitated by coupling reagents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve efficiency and reduce side reactions. brieflands.comacs.org Uronium/aminium salts such as HATU and HBTU are also widely employed for their high coupling efficiency. acs.org

A significant challenge during peptide synthesis is racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. nih.govbrieflands.com This is particularly a concern for certain amino acids and under specific coupling conditions. nih.gov The use of urethane-based protecting groups like Fmoc and Boc helps to suppress racemization during the activation and coupling steps. nih.gov Additives such as HOBt and Oxyma have been shown to effectively inhibit racemization. acs.org For instance, Oxyma has demonstrated a remarkable capacity to prevent racemization and exhibits high coupling efficiency. acs.org Pre-activation of the carboxylic acid can also help in preventing side reactions and ensuring high yields. organic-chemistry.org

Development of Genetic Encoding Systems for Unnatural Amino Acid Incorporation

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (UAAs), like this compound, into proteins in living cells. frontiersin.org This powerful technique relies on the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. uq.edu.aucam.ac.uk

An orthogonal aaRS/tRNA pair functions independently of the host cell's translational machinery. cam.ac.uk This means the orthogonal synthetase specifically charges its partner tRNA with the desired UAA and does not recognize any of the cell's endogenous tRNAs. cam.ac.uknih.gov Similarly, the orthogonal tRNA is not aminoacylated by any of the host's native synthetases. nih.gov

The tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanocaldococcus jannaschii (M. jannaschii) has been a popular scaffold for engineering new synthetases for UAAs. uq.edu.aunih.gov This is due to several favorable characteristics, including its ability to be expressed functionally in E. coli and its minimalist anticodon loop binding domain, which allows for alteration of the tRNA's anticodon with minimal loss of recognition by the synthetase. uq.edu.au

To alter the substrate specificity of the M. jannaschii TyrRS to recognize a UAA like this compound instead of its natural substrate, tyrosine, methods of directed evolution and rational design are employed. uq.edu.auresearchgate.net

Directed Evolution: This process involves creating large libraries of mutant synthetases, often by randomizing the amino acid residues in the active site. uq.edu.au These libraries are then subjected to selection pressures to identify variants that can incorporate the desired UAA in response to a specific codon, typically a nonsense or "stop" codon like UAG (amber). uq.edu.aumdpi.com The selection process often involves a positive selection step, where the survival of the cell depends on the successful incorporation of the UAA, and a negative selection step to eliminate synthetases that recognize any of the canonical amino acids. mdpi.com

Rational Design: This approach uses computational modeling and structural analysis of the synthetase's active site to predict mutations that will favor the binding of the target UAA. researchgate.net For example, computational enzyme design can be used to generate focused libraries of aaRS variants with a higher probability of success. researchgate.net

Through these methods, TyrRS variants have been successfully evolved to incorporate a wide range of UAAs with high efficiency and fidelity. uq.edu.au For instance, a TyrRS specific for O-methyl-L-tyrosine was engineered for a 10-fold improvement in incorporation efficiency through directed evolution using fluorescence-activated cell sorting. nih.gov

The orthogonal tRNA component must be engineered to recognize a codon that does not encode for any of the canonical amino acids. Most commonly, an amber suppressor tRNA is used, which has an anticodon (CUA) that recognizes the amber stop codon (UAG). uq.edu.au When the ribosome encounters a UAG codon in the messenger RNA (mRNA), this engineered tRNA delivers the UAA to the growing polypeptide chain.

The efficiency of UAA incorporation can be significantly influenced by the performance of the suppressor tRNA. nih.govnih.gov While the M. jannaschii tRNATyr is a common starting point, its interaction with the non-native translation machinery of the host (e.g., E. coli) may be suboptimal. nih.govresearchgate.net Therefore, engineering the tRNA itself can lead to improved performance.

Component Function Engineering Strategy Example
Orthogonal Aminoacyl-tRNA Synthetase (aaRS) Specifically charges the orthogonal tRNA with the unnatural amino acid.Directed evolution, rational design of the active site. uq.edu.auresearchgate.netEvolved M. jannaschii TyrRS with specificity for this compound.
Orthogonal Suppressor tRNA Recognizes a non-canonical codon (e.g., UAG) and delivers the unnatural amino acid.Mutating the anticodon to recognize a stop codon; optimizing the tRNA body for better performance in the host cell. frontiersin.orgnih.govM. jannaschii tRNATyr with a CUA anticodon and optimized loop structures. nih.govnih.gov

Design Principles for Peptides and Proteins Containing this compound

The incorporation of this compound into peptides and proteins is a strategic decision in bioengineering, primarily aimed at introducing a photocleavable element for spatiotemporal control of biological activity. The design of such modified biomolecules requires careful consideration of the unique steric, electronic, and conformational properties imparted by this non-canonical amino acid.

The fundamental principle behind using this compound lies in its ability to act as a 'caged' tyrosine. The ortho-nitrobenzyl group, a well-established photolabile protecting group, is attached to the phenolic hydroxyl function of tyrosine. nih.gov Upon irradiation with UV light, the nitrobenzyl group is cleaved, liberating the natural L-tyrosine residue and restoring the peptide or protein's original function. nih.gov This process allows for the creation of inactive precursors that can be activated at a specific time and location.

A key design consideration is the positioning of the this compound residue within the peptide sequence. Its placement can significantly influence the biological activity of both the caged and uncaged forms. For instance, in the synthesis of caged neuropeptide Y (NPY), the introduction of N-Fmoc-O-(2-nitrobenzyl)-tyrosine resulted in a peptide with a binding affinity for the Y1 receptor that was one to two orders of magnitude lower than that of the native NPY. nih.gov Upon UV irradiation, the binding affinity was restored to that of the intact neuropeptide. nih.gov This demonstrates a critical design principle: the this compound should be placed at a position where the bulky and hydrophobic nitrobenzyl group disrupts a key interaction required for biological activity, such as receptor binding or enzyme catalysis.

The design of photocleavable peptides also needs to account for the kinetics of fragment release after UV exposure. Studies on other photocleavable peptides have shown that the release of the cleaved fragments from a binding site can be a rate-limiting step. plos.org Therefore, the design of peptides containing this compound should consider the interactions of the resulting fragments with their environment to ensure efficient activation.

Table of Research Findings on Peptides Containing Nitro-Tyrosine Derivatives

Peptide/Protein SystemModificationDesign Principle IllustratedResearch FindingCitation
Neuropeptide Y (NPY)N-Fmoc-O-(2-nitrobenzyl)-tyrosineCaging of receptor bindingBinding affinity of caged NPY was 1-2 orders of magnitude lower than intact NPY; UV irradiation restored affinity. nih.gov
EF-Hand MotifNitrotyrosineElectronic perturbation for sensingNitrotyrosine incorporation enabled the design of a protein motif responsive to tyrosine nitration through altered metal binding. nih.gov
General Peptide SynthesisNα-protected amino acidsSynthetic compatibilityThe choice of protecting groups and coupling methods is critical to avoid side reactions and ensure the integrity of the final peptide. spbu.ru
HLA-DR1 binding peptides3-amino-3-(2-nitrophenyl)-propionateKinetics of fragment releaseThe N-terminal region of the photocleavable peptide influences the release rate of fragments after UV exposure. plos.org
General PeptidomimeticsConstrained histidinesConformational controlThe orientation of amino acid side chains, dictated by torsional angles, is critical for the peptide's overall conformation and bioactivity. mdpi.com

Proposed Research Applications and Theoretical Investigations of O Ethyl 2 Nitro L Tyrosine

Mechanistic Studies of Tyrosine Nitration and Redox Regulation

The specific placement of the ethyl and nitro groups on the L-tyrosine scaffold presents a unique opportunity to dissect the mechanisms of aromatic nitration and its influence on the redox properties of this critical amino acid.

Exploring the Influence of O-Ethylation on Ring Nitration Susceptibility

The presence of an O-ethyl group on the phenolic oxygen of tyrosine is hypothesized to significantly alter the electron density of the aromatic ring. This modification would likely influence the susceptibility of the ring to further nitration. Theoretical studies could model the electron distribution in O-Ethyl-2-nitro-L-tyrosine compared to L-tyrosine and 3-nitrotyrosine (B3424624) to predict the most likely sites for subsequent nitration and the energy barriers for such reactions. It is known that protein tyrosine nitration is not a random event and is influenced by the local protein structure and environment. nih.gov

Role of the Nitro Group at Position 2 in Electron Transfer Processes

Tyrosine plays a crucial role in biological electron transfer reactions through the formation of a tyrosyl radical. nih.gov The introduction of a nitro group, a bulky and hydrophobic substituent, onto the phenolic ring alters the physicochemical properties of tyrosine. nih.gov Specifically, the nitration of tyrosine increases the redox potential of the nitrotyrosine/nitrotyrosyl radical couple, thereby affecting tyrosine-dependent electron transfer processes. nih.gov The placement of the nitro group at the 2-position in this compound, as opposed to the more commonly studied 3-position, would likely have a distinct impact on the stability and reactivity of the corresponding tyrosyl radical. Theoretical investigations could calculate the redox potential of the O-Ethyl-2-nitro-L-tyrosyl radical and compare it to that of the 3-nitrotyrosyl radical, providing insights into how the position of the nitro group modulates electron transfer properties.

Investigation of Interactions with Reactive Nitrogen Species (RNS) and Oxidative Stress Models

Tyrosine nitration is a key post-translational modification that occurs under conditions of "nitroxidative stress," where there is an excess of reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂). nih.govwikipedia.org These RNS are formed from the reaction of nitric oxide (•NO) with superoxide (B77818) (O₂•⁻). wikipedia.orgnih.gov The study of this compound in oxidative stress models could elucidate how the pre-existing modifications (O-ethylation and 2-nitration) affect its reactivity towards various RNS. It is proposed that the reaction of tyrosine with RNS proceeds via the formation of a tyrosyl radical intermediate. nih.gov Investigating whether this compound can act as a scavenger or a potentiator of RNS-mediated damage would be a valuable area of research.

Functional Probes in Biochemical and Biophysical Studies

The unique structural features of this compound make it a promising candidate as a functional probe to investigate protein structure, function, and dynamics.

Probing Protein Structure-Function Relationships via Site-Specific Aromatic Modification

The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for studying protein function. nih.govnsf.gov this compound could be incorporated into a protein of interest to probe the role of a specific tyrosine residue. The combined steric bulk of the ethyl and nitro groups, along with the altered electronic properties, would likely perturb the local environment and could be used to assess the importance of that tyrosine residue in protein folding, stability, and enzymatic activity. The nitration of specific tyrosine residues has been shown to dramatically alter protein structure and function. bmbreports.org

Mimicry of Post-Translational Modifications and Their Effects on Protein Dynamics

Post-translational modifications (PTMs) are crucial for regulating a vast array of cellular processes. nih.gov The genetic incorporation of unnatural amino acids that mimic PTMs is a valuable strategy for studying their functional consequences. acs.org this compound can be considered a mimic of two distinct PTMs: O-alkylation and nitration. By incorporating this amino acid into proteins, researchers could investigate the combined structural and functional effects of these modifications on protein dynamics and interactions. For example, O-(2-nitrobenzyl)-L-tyrosine has been used as a "caged" amino acid, where the nitrobenzyl group can be removed by light, allowing for the time-resolved study of protein function. mdpi.comnih.gov While not a direct caged compound, the study of how the stable O-ethyl and 2-nitro groups affect protein behavior could provide valuable insights into the consequences of similar, naturally occurring modifications.

Utilization as a Spectroscopic Reporter for Local Environmental Changes

This compound, as a derivative of 3-nitrotyrosine (NT), is poised to be a valuable spectroscopic reporter for probing local environmental changes within proteins and other biomolecular systems. The parent compound, 3-nitrotyrosine, exhibits absorption properties that are highly sensitive to the surrounding environment, particularly the local pH and polarity. nih.gov This sensitivity stems from the nitro group, which is electron-withdrawing and lowers the pKa of the phenolic hydroxyl group by approximately three orders of magnitude compared to unmodified tyrosine. nih.govnih.gov

The absorption spectrum of 3-nitrotyrosine is characterized by distinct bands corresponding to its neutral (protonated) and ionized (deprotonated) forms. nih.gov At acidic pH, the neutral form dominates, showing a prominent absorption band around 355-362 nm. nih.gov Conversely, at basic pH, the ionized form prevails, with a characteristic absorption band at approximately 422-430 nm. nih.gov The ethylation of the hydroxyl group in this compound would logically alter these specific spectral properties, but the underlying principle of sensitivity to the local environment due to the nitroaromatic system remains. The permanent ether linkage would prevent pH-dependent ionization of the phenolic group, making any spectral shifts primarily dependent on the polarity and hydrogen-bonding capabilities of the surrounding microenvironment.

When incorporated into a peptide or protein, the spectroscopic signature of this compound could provide insights into:

Local Polarity: Changes in the polarity of the microenvironment can induce shifts in the absorption and fluorescence spectra of the nitroaromatic chromophore.

Hydrogen Bonding: The formation or breaking of hydrogen bonds with the nitro group can influence its electronic structure and, consequently, its spectroscopic properties. researchgate.net

Conformational Changes: Alterations in protein conformation that affect the local environment of the incorporated amino acid would be reflected in its spectroscopic signal.

Furthermore, 3-nitrotyrosine is essentially non-fluorescent and can act as an effective fluorescence resonance energy transfer (FRET) acceptor from intrinsic fluorophores like tryptophan. nih.govresearchgate.net This property allows for the study of protein-protein interactions and ligand binding. nih.gov this compound could potentially serve a similar role as a FRET acceptor, with its specific Förster distance needing to be experimentally determined. The use of such non-canonical amino acids as intrinsic probes offers a significant advantage over extrinsic labels, as they are less likely to cause structural perturbations. nih.gov

Table 1: Spectroscopic Properties of 3-Nitrotyrosine Relevant to its Use as a Reporter

PropertyValue/CharacteristicSignificance for Environmental Sensing
pKa (phenolic OH) ~6.8-7.0 nih.govnih.govThe equilibrium between neutral and ionized forms is highly sensitive to the local pH around physiological conditions.
Absorption λmax (Neutral) ~355-362 nm nih.govIndicates a protonated state, often found in more hydrophobic or acidic environments.
Absorption λmax (Ionized) ~422-430 nm nih.govIndicates a deprotonated state, favored in more polar or basic environments.
Fluorescence Essentially non-fluorescent nih.govresearchgate.netMakes it a suitable FRET acceptor.
Volume Increase ~30 ų larger than tyrosine researchgate.netportlandpress.comA modest size increase, minimizing major structural perturbations upon incorporation.

Computational and Theoretical Modeling of this compound and Its Bioconjugates

Computational methods are indispensable for predicting and interpreting the behavior of modified amino acids like this compound within biological systems.

Quantum Chemical Investigations of Electronic Structure, Reactivity, and Conformation

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. nih.govresearchgate.net For this compound, these calculations can provide detailed information on:

Optimized Geometry: Predicting the most stable three-dimensional structure, including bond lengths and angles. researchgate.net

Electronic Properties: Calculating the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment. mdpi.com These parameters are crucial for understanding the molecule's reactivity and its interactions with the environment.

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra, which can aid in the experimental identification and characterization of the compound and its conformational states. nih.govresearchgate.net DFT calculations have been successfully used to interpret the vibrational spectra of nitrated peptides. nih.gov

Reactivity Descriptors: Quantum chemical calculations can predict sites susceptible to nucleophilic or electrophilic attack, providing insights into potential chemical reactions.

Theoretical studies on the related compound, 3-nitrotyrosine, have been performed using methods like DFT at the B3LYP level of theory to understand its structural and electronic properties. researchgate.netresearchgate.net Similar computational approaches would be directly applicable to this compound to elucidate how the ethyl group modifies these fundamental characteristics. For instance, calculations could precisely quantify the changes in the electronic distribution of the aromatic ring and the reactivity of the nitro group.

Table 2: Representative Quantum Chemical Parameters and Their Significance

ParameterDescriptionRelevance to this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons; related to reactivity and ionization potential. mdpi.com
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons; related to electron affinity and reactivity towards nucleophiles. mdpi.com
Energy Gap (ΔE) Difference between ELUMO and EHOMORelates to the chemical stability and reactivity of the molecule. A larger gap implies lower reactivity.
Dipole Moment Measure of the overall polarity of the moleculeInfluences solubility and non-covalent interactions, such as dipole-dipole interactions.
Atomic Charges Distribution of partial charges on each atomReveals electropositive and electronegative sites, predicting intermolecular interactions like hydrogen bonding. nih.gov

Molecular Dynamics Simulations to Predict Conformational Impact on Peptide/Protein Systems

Key applications of MD simulations in this context include:

Conformational Sampling: Exploring the range of possible conformations that the modified peptide or protein can adopt. This is crucial as the introduction of a non-canonical amino acid can alter the local and global secondary and tertiary structure. nih.gov

Stability Analysis: Assessing whether the incorporation of this compound stabilizes or destabilizes the protein structure. This can be evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone over the simulation time. nih.govijbiotech.com

Interaction Analysis: Identifying and quantifying the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and its neighboring residues or solvent molecules. nih.gov

Solvent Accessibility: Determining how the modification affects the exposure of the residue and its neighbors to the solvent, which can have implications for protein-protein interactions and solubility.

For nitrated tyrosine, MD simulations have been suggested as a key tool to analyze the interactions involved and to hypothesize about the possible effects on enzyme behavior, especially when experimental structural data is difficult to obtain. portlandpress.com Studies on nitrated α-synuclein models, for example, used MD simulations to monitor the secondary structure, suggesting that nitration had a limited effect on the secondary structure but might trigger aggregation. nih.govresearchgate.net Similar simulations for this compound would be invaluable for predicting its behavior and guiding its application in protein engineering and design. Accelerated MD (aMD) techniques can be particularly useful for enhancing the sampling of conformational space and observing rare events like ligand binding or large-scale conformational changes. dovepress.com

Advanced Analytical and Characterization Methodologies for O Ethyl 2 Nitro L Tyrosine and Its Bioconjugates

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of O-Ethyl-2-nitro-L-tyrosine and its derivatives. It provides highly accurate mass measurements, allowing for the determination of elemental composition and differentiation from other molecules with similar nominal masses. uni-saarland.de

HRMS, often coupled with techniques like electrospray ionization (ESI), allows for the precise mass determination of the molecular ion. For instance, the calculated mass of a related compound, N-Acetyl-L-phenylalanyl-3-nitro-L-tyrosine methyl ester, is used to confirm its presence by matching the theoretical mass with the experimentally observed mass. rsc.org Similarly, in studies of other modified tyrosine derivatives, HRMS is crucial for confirming the molecular formula of synthesized compounds. researchgate.net The high resolution of instruments like the Orbitrap or FT-ICR allows for mass accuracy in the low ppm range, which is critical for unambiguous identification. uni-saarland.defrontiersin.org

Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which serves as a molecular fingerprint. nih.gov This technique is instrumental in identifying the site of modification within a peptide or protein. For example, in the analysis of nitrated peptides, the fragmentation pattern can unambiguously locate the nitro group on the tyrosine residue. nih.gov The specific loss of neutral fragments or the presence of characteristic immonium ions can confirm the identity and structure of the modified amino acid.

Table 1: Representative HRMS Data for Modified Tyrosine Derivatives

Compound Ion Calculated m/z Found m/z Reference
N-Acetyl-L-phenylalanyl-3-nitro-L-tyrosine methyl ester + H+ [M+H]+ 430.1609 430.1635 rsc.org
N-Acetyl-L-phenylalanyl-3-nitro-L-tyrosine methyl ester + Na+ [M+Na]+ 436.1479 436.1450 rsc.org
O-[2-[[(tert-butoxy)carbonyl]amino]ethyl]-L-tyrosine + H+ [M+H]+ 325.18 325.06 google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive structural assignment. wpmucdn.com

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The chemical shifts, coupling constants, and integration of the proton signals allow for the determination of the connectivity of atoms and the relative number of protons. For related nitro-tyrosine containing dipeptides, specific proton signals can be assigned to the aromatic rings, the peptide backbone, and the methyl/ethyl groups. rsc.org For instance, the downfield shift of aromatic protons is indicative of the presence of the electron-withdrawing nitro group.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. COSY helps to identify spin-coupled protons, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. These experiments are crucial for the unambiguous assignment of all proton and carbon signals, confirming the precise structure of the molecule. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is valuable for determining the conformation of the molecule and its bioconjugates. mdpi.com

Table 2: Illustrative ¹H and ¹³C NMR Data for a Modified Tyrosine Derivative (N-Acetyl-L-phenylalanyl-3-nitro-L-tyrosine methyl ester)

Nucleus Chemical Shift (ppm) Multiplicity / Coupling Constant (J) Assignment Reference
¹H 10.80 s OH rsc.org
¹H 8.43 d, J = 7.6 Hz NH rsc.org
¹H 7.73 d, J = 2.2 Hz Aromatic H rsc.org
¹³C 171.51 - Cq, C-15 rsc.org
¹³C 150.83 - Cq, C-10 rsc.org
¹³C 53.53 - Ct, C-14 rsc.org

X-ray Crystallography for Atomic-Level Structural Analysis of this compound-Containing Macromolecules

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. While obtaining suitable crystals of the isolated amino acid can be challenging, incorporating this compound into a protein or peptide allows for the study of its conformation and interactions within a macromolecular context. researchgate.netpdbj.org

The process involves crystallizing the bioconjugate and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic coordinates can be determined. This technique can reveal the precise orientation of the ethyl and nitro groups on the tyrosine ring and how they interact with neighboring residues in the protein. mdpi.comnih.gov

A study on a variant of Methanocaldococcus jannaschii tyrosyl-tRNA synthetase complexed with O-(2-nitrobenzyl)-L-tyrosine (a related compound) demonstrated how X-ray crystallography can elucidate the structural basis for the recognition of a modified tyrosine. researchgate.netmdpi.comnih.gov The crystal structure revealed that specific mutations in the enzyme's active site created enough space to accommodate the bulky substituent and that a hydrogen bond formed between the enzyme and the nitro group of the modified tyrosine. mdpi.comnih.gov Such detailed structural information is invaluable for understanding the molecular basis of protein-ligand interactions and for the rational design of new bioconjugates.

Advanced Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation of Synthetic Intermediates and Products

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of this compound and its synthetic precursors. google.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. alraziuni.edu.ye

Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of amino acids and peptides. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). The retention time of a compound is dependent on its hydrophobicity. This method is highly effective for separating the desired product from starting materials, byproducts, and other impurities. researchgate.net The purity of the synthesized compound can be determined by integrating the area of the corresponding peak in the chromatogram. google.com

Preparative HPLC can be used to isolate larger quantities of the purified compound for further studies. google.com Different HPLC methods can be developed and validated to determine both the chemical and radiochemical purity of related tyrosine derivatives, ensuring their suitability for various applications. nih.gov The choice of column, mobile phase composition, and gradient elution are optimized to achieve the best separation. google.compnas.org For instance, a gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities. google.com

Future Research Directions and Emerging Opportunities for O Ethyl 2 Nitro L Tyrosine

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of unnatural amino acids (UAAs) like O-Ethyl-2-nitro-L-tyrosine often faces challenges such as low yields, strenuous reaction conditions, and multi-step processes that are not environmentally friendly. google.com Future research should focus on developing more streamlined, efficient, and sustainable methods for its production.

Current synthetic strategies for related tyrosine derivatives often involve protecting group chemistry followed by nucleophilic substitution to introduce the alkyl group, and then nitration. google.comacademie-sciences.fr For instance, the synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivatives has been developed from L-tyrosine through a sequence of esterification, amidation, etherification/hydrolysis, and another amidation step. google.com However, such methods can be complex and may have moderate yields. google.com The reaction of L-tyrosine esters with agents like bromoethane (B45996) can lead to non-selective ethylation at both the hydroxyl and amino groups, necessitating intricate protection and deprotection schemes. academie-sciences.fr

Emerging synthetic technologies offer promising alternatives. The application of microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields in the synthesis of related compounds like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). researchgate.net Similarly, microfluidic synthesis systems represent a frontier for producing such molecules with high efficiency and radiochemical yield, even with minimal precursor quantities. researchgate.net

Future research should aim to adapt these advanced methodologies for the synthesis of this compound. A focus on green chemistry principles, such as using environmentally benign solvents and catalysts, could further enhance the sustainability of the process. rsc.org The strategic use of the nitro group itself, a powerful electron-withdrawing moiety, can be exploited to activate the molecule for specific reactions, a concept well-established in organic synthesis. mdpi.comsci-hub.se

Table 1: Comparison of Synthetic Approaches for Tyrosine Derivatives This table is interactive. Click on headers to sort.

Parameter Conventional Methods Proposed Future Methods Potential Advantages of Future Methods
Methodology Multi-step protection, etherification, nitration. google.comacademie-sciences.fr Microwave-assisted synthesis, Microfluidic reactors. researchgate.net Reduced reaction times, higher yields. researchgate.net
Efficiency Often moderate to low yields, complex purification. google.com High-throughput, automated, high radiochemical yields reported for analogues. researchgate.net Improved process efficiency and scalability.
Sustainability Use of hazardous reagents and solvents. Use of green solvents, phase-transfer catalysts in water. rsc.org Reduced environmental impact, improved safety. rsc.org

| Complexity | Requires multiple protection/deprotection steps. academie-sciences.fr | Potentially fewer steps, in-situ generation of reagents. nih.gov | Simplified workflow, lower cost. |

Exploration of Novel Applications as Probes for Cellular Signaling Pathways

The modification of amino acids is a key strategy for developing chemical tools to investigate complex biological systems. rsc.org this compound holds considerable potential as a novel probe for dissecting cellular signaling pathways. Tyrosine phosphorylation is a cornerstone of signal transduction, and introducing derivatives can modulate or report on these pathways. mdpi.comrsc.org

The presence of the 2-nitro group is particularly intriguing. 3-Nitro-L-tyrosine, a related isomer, is a well-established biomarker for nitrosative stress and has been shown to alter protein structure and function, for example by impacting NF-κB activation through the nitration of IκBα. mdpi.comnih.gov The nitro group's electron-withdrawing nature and potential for specific interactions could be harnessed in this compound. mdpi.com

One promising area is the development of "caged" compounds. The related molecule O-(2-nitrobenzyl)-L-tyrosine is a photocaged amino acid, where the nitrobenzyl group can be cleaved by light to release native tyrosine with precise spatial and temporal control. mdpi.com While the O-ethyl group is not photocleavable, this compound could serve as a stable analogue or control compound in such experiments. It could also be explored as a unique molecular probe to study the binding pockets of tyrosine-metabolizing enzymes and tyrosine-binding domains like SH2 and PTB domains, where the ethyl and nitro groups would introduce specific steric and electronic features. rsc.org

Furthermore, incorporating this unnatural amino acid into proteins via genetic code expansion could create novel biocatalysts or proteins with altered functions, providing insights into the role of specific tyrosine residues in enzymatic reactions. acs.org

Mechanistic Elucidation of Biological Processes Using this compound as a Tool in Vitro and in Research Models

Building upon its potential as a probe, this compound can be a powerful tool for the detailed mechanistic study of biological processes. By site-specifically incorporating this amino acid into a protein of interest, researchers can investigate structure-function relationships with high precision. acs.org

In Vitro Studies:

Structural Biology: Incorporating this compound into a protein allows for analysis by X-ray crystallography or NMR spectroscopy. This can reveal how the modified residue alters the local protein structure, folding, and dynamics. A precedent for this exists in the crystallographic analysis of lysozyme (B549824) containing O-(2-nitrobenzyl)-L-tyrosine, which provided clear structural insights. mdpi.com

Enzyme Kinetics: By replacing a key tyrosine in an enzyme's active site with this compound, scientists can study its effect on catalytic efficiency (kcat/Km). This approach has been used with other tyrosine derivatives to probe the role of the phenolic hydroxyl group's pKa in catalysis. acs.org

Computational Modeling: Quantum mechanical calculations and molecular dynamics simulations can be employed to model the properties of this compound. nih.gov These theoretical studies can predict the impact of the modification on protein conformation, stability, and interaction with binding partners, complementing experimental data. researchgate.net

By combining these in vitro and in-model approaches, research utilizing this compound can provide a deeper, mechanistic understanding of the critical roles that tyrosine residues play in health and disease.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for O-Ethyl-2-nitro-L-tyrosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves nitro-group introduction and alkylation. For example, L-tyrosine derivatives are often modified via electrophilic nitration followed by ethylation using alkyl halides under alkaline conditions. Reaction parameters like temperature (e.g., reflux at 60–80°C), solvent choice (methanol or DMF), and catalyst type (e.g., thionyl chloride for esterification) critically affect yield. Monitoring via thin-layer chromatography (TLC) ensures reaction completion . Purity optimization may require recrystallization or HPLC purification .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from similar compounds?

  • Methodological Answer: Use a combination of:

  • NMR (¹H/¹³C): Identify ethyl group protons (~1.2–1.4 ppm triplet) and nitro-group proximity to aromatic protons (downfield shifts >7.5 ppm) .
  • FT-IR: Nitro-group stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹ .
  • HPLC-MS: Confirm molecular weight (e.g., [M+H]+ at ~255 g/mol) and retention time comparison against standards .

Q. What stability considerations are critical for storing this compound, and how should degradation be monitored?

  • Methodological Answer: The compound is light- and heat-sensitive. Store at –20°C in amber vials under inert gas. Degradation is assessed via:

  • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
  • UV-Vis spectroscopy to detect nitro-group reduction products (absorbance shifts <300 nm) .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its utility as a probe in nitric oxide (NO) signaling studies?

  • Methodological Answer: Modifications like fluorophore conjugation (e.g., BODIPY tags) enable real-time NO detection. Key steps:

  • Site-specific coupling: Protect the nitro group during derivatization using tert-butyloxycarbonyl (Boc) strategies .
  • Validation: Compare fluorescence quenching in NO-rich vs. control environments .

Q. How should researchers resolve contradictions in kinetic data for nitro-group reactivity in this compound under varying pH conditions?

  • Methodological Answer: Use a systematic approach:

  • Controlled pH titrations (pH 2–12) with UV-Vis monitoring to track nitro-to-nitrite conversion .
  • Multivariate analysis (e.g., PCA) to isolate pH-dependent vs. solvent-driven effects .
  • Theoretical modeling (DFT calculations) to predict transition states and validate experimental rates .

Q. What in vitro-to-in vivo translation challenges arise when using this compound as a NO donor, and how can experimental design mitigate these?

  • Methodological Answer: Key issues include bioavailability and off-target effects. Mitigation strategies:

  • Microdialysis in animal models to measure localized NO release .
  • Competitive inhibition assays to assess specificity against endogenous NO synthase .

Data Presentation and Ethical Compliance

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer:

  • Non-linear regression (e.g., Hill equation) for EC₅₀/IC₅₀ calculations .
  • ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report effect sizes (Cohen’s d) and confidence intervals .

Q. How should researchers document ethical compliance in studies involving this compound?

  • Methodological Answer:

  • Institutional Review Board (IRB) protocols for human/animal studies, including waste disposal (e.g., nitro-containing byproducts handled as hazardous) .
  • Transparency in data reporting: Disclose conflicts of interest and raw data deposition in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.